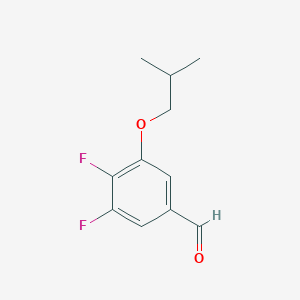

3,4-Difluoro-5-isobutoxybenzaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12F2O2 |

|---|---|

Molecular Weight |

214.21 g/mol |

IUPAC Name |

3,4-difluoro-5-(2-methylpropoxy)benzaldehyde |

InChI |

InChI=1S/C11H12F2O2/c1-7(2)6-15-10-4-8(5-14)3-9(12)11(10)13/h3-5,7H,6H2,1-2H3 |

InChI Key |

AKFUPASLVANZBJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=C(C(=CC(=C1)C=O)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Difluoro 5 Isobutoxybenzaldehyde

Retrosynthetic Analysis of the 3,4-Difluoro-5-isobutoxybenzaldehyde Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com This process helps in identifying the key bond formations and functional group interconversions necessary for the synthesis.

Identification of Key Disconnections

For this compound, two primary disconnections are considered:

C-C Bond Disconnection: The bond between the aromatic ring and the formyl group is a logical point for disconnection. This suggests a formylation reaction as the final step in the synthesis. The precursor would be 1,2-difluoro-4-isobutoxybenzene.

C-O Bond Disconnection: The ether linkage of the isobutoxy group can also be disconnected. This points to an alkylation reaction, specifically a Williamson ether synthesis, between a 3,4-difluoro-5-hydroxybenzaldehyde (B1439305) derivative and an isobutyl halide. However, formylation of a difluoroisobutoxybenzene is generally more practical than alkylating a potentially sensitive hydroxybenzaldehyde.

Therefore, the most strategic disconnection is the C-C bond of the aldehyde, leading to the retrosynthetic pathway shown below:

Strategic Planning for Functional Group Introduction

The forward synthesis, based on the preferred retrosynthetic analysis, involves two main stages:

Synthesis of the Precursor: Preparation of 1,2-difluoro-4-isobutoxybenzene.

Formylation: Introduction of the aldehyde group onto the aromatic ring.

The synthesis of the precursor itself begins with a suitable difluorinated aromatic compound. A logical starting material is 3,4-difluorophenol (B1294555), which is commercially available. chemicalbook.comguidechem.com

Exploration of Precursor Synthesis Routes

Synthesis of Difluorinated Aromatic Intermediates

3,4-Difluorophenol serves as an excellent starting material for the synthesis. guidechem.com It can be synthesized through various methods, including the reduction of 3,4-difluoronitrobenzene (B149031) or the diazotization of 3,4-difluoroaniline (B56902) followed by hydrolysis. kaibangchem.com

Introduction of the Isobutoxy Moiety: Alkylation Strategies

The introduction of the isobutoxy group onto the 3,4-difluorophenol backbone can be efficiently achieved via the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of the phenol (B47542) to form a phenoxide, which then acts as a nucleophile to displace a halide from an isobutyl electrophile.

A typical procedure would involve reacting 3,4-difluorophenol with a base, such as potassium carbonate or sodium hydroxide, in a suitable polar aprotic solvent like acetonitrile (B52724) or acetone. google.com Subsequently, an isobutyl halide, such as isobutyl bromide, is added to the reaction mixture. The reaction proceeds via an SN2 mechanism. wikipedia.orglibretexts.org

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 3,4-Difluorophenol | Isobutyl bromide | K₂CO₃ | Acetonitrile | 1,2-Difluoro-4-isobutoxybenzene |

Formylation Reactions for Benzaldehyde (B42025) Moiety Formation

The final and crucial step is the introduction of the formyl group onto the 1,2-difluoro-4-isobutoxybenzene ring. The isobutoxy group is an ortho-, para-directing activating group. Due to steric hindrance from the adjacent fluorine atom, formylation is expected to occur predominantly at the position para to the isobutoxy group. Several classical formylation methods are applicable here.

Vilsmeier-Haack Reaction: This is a widely used method for the formylation of electron-rich aromatic compounds. organic-chemistry.orgyoutube.com The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), acts as the electrophile. thieme-connect.desynarchive.com The reaction is generally mild and provides good yields.

Duff Reaction: The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid, often acetic acid or trifluoroacetic acid. wikipedia.orgmdma.chgoogle.com This method is particularly effective for the ortho-formylation of phenols, but can also be applied to other activated aromatic rings. researchgate.netecu.edu

Rieche Formylation: The Rieche formylation employs dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄). synarchive.comd-nb.infowikipedia.org This method is effective for the formylation of a variety of aromatic compounds. researchgate.net

The choice of formylation method would depend on factors such as substrate reactivity, desired regioselectivity, and reaction conditions. For 1,2-difluoro-4-isobutoxybenzene, all three methods are plausible, with the Vilsmeier-Haack and Rieche reactions being strong candidates due to their general applicability to activated aromatic ethers.

| Formylation Method | Reagents | Typical Conditions |

| Vilsmeier-Haack | POCl₃, DMF | 0 °C to room temperature |

| Duff Reaction | Hexamethylenetetramine, Acid | Heat |

| Rieche Formylation | Dichloromethyl methyl ether, Lewis Acid | 0 °C to room temperature |

Vilsmeier-Haack Formylation in Fluorinated Systems

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. ijpcbs.comorganic-chemistry.org The reaction typically employs a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride such as phosphorus oxychloride (POCl₃) or oxalyl chloride. jk-sci.com This mixture generates a chloromethyliminium salt, known as the Vilsmeier reagent, which acts as the electrophile. chemistrysteps.comwikipedia.org

For the synthesis of this compound, the substrate would be 1,2-difluoro-3-isobutoxybenzene. The isobutoxy group is a strong activating group, which makes the aromatic ring sufficiently nucleophilic to react with the relatively mild Vilsmeier reagent. chemistrysteps.com The formylation is directed to the positions ortho and para to the isobutoxy group. The para position (C6) is sterically hindered by the adjacent fluorine atom. Of the two ortho positions (C2 and C6), the C2 position is the most electronically activated and sterically accessible, making it the anticipated site of formylation.

The reaction proceeds via electrophilic aromatic substitution, where the aromatic ring attacks the Vilsmeier reagent to form an iminium ion intermediate. jk-sci.comyoutube.com Subsequent hydrolysis during aqueous workup yields the final aldehyde product. jk-sci.com The reaction conditions are generally mild, with temperatures often ranging from 0°C to 80°C, depending on the reactivity of the substrate. jk-sci.com

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Formylating Agent | DMF/POCl₃ | Forms the electrophilic Vilsmeier reagent; mild and effective for activated rings. ijpcbs.com |

| Solvent | Excess DMF, Dichloromethane, or 1,2-Dichloroethane | Inert solvents are often used, though excess DMF can serve as both reagent and solvent. ijpcbs.com |

| Temperature | 0°C to 80°C | Dependent on the nucleophilicity of the fluorinated aromatic substrate. jk-sci.com |

| Workup | Aqueous hydrolysis (often with base like NaOH or NaOAc) | Converts the intermediate iminium salt to the final aldehyde product. chemistrysteps.com |

Gattermann-Koch and Related Formylation Variants

The Gattermann-Koch reaction is another classic method for formylating aromatic rings, utilizing carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), often with a copper(I) chloride co-catalyst. byjus.comthieme-connect.de This method generates a highly reactive formyl cation equivalent, [HCO]⁺, which can formylate even less reactive aromatic rings like benzene (B151609). byjus.com

However, a significant limitation of the Gattermann-Koch reaction is its general inapplicability to phenolic substrates and their ethers. wikipedia.orglscollege.ac.in The Lewis acid catalyst can complex with the oxygen atom of the isobutoxy group, deactivating the ring towards electrophilic substitution or leading to undesired side reactions such as cleavage of the ether bond. Therefore, this method is considered unsuitable for the direct formylation of 1,2-difluoro-3-isobutoxybenzene.

A related method, the Gattermann reaction, uses a source of hydrogen cyanide (HCN) and HCl with a Lewis acid. wikipedia.orglscollege.ac.in While this variant can be applied to some phenol ethers, the high toxicity of HCN and the harsh reaction conditions make it a less favorable option compared to the Vilsmeier-Haack or organometallic approaches.

Exploration of Organometallic Approaches (e.g., Lithiation-Formylation)

Organometallic routes, particularly directed ortho-metalation (DoM) followed by formylation, offer a powerful and highly regioselective strategy for the synthesis of substituted benzaldehydes. thieme-connect.de This approach involves the deprotonation of an aromatic C-H bond using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to form an aryllithium intermediate. commonorganicchemistry.com This intermediate is then quenched with an electrophilic formylating agent, such as DMF. thieme-connect.de

The regioselectivity of the lithiation is controlled by a directing metalating group (DMG) on the aromatic ring. In the case of 1,2-difluoro-3-isobutoxybenzene, both the isobutoxy and the fluorine substituents can act as DMGs. thieme-connect.delookchem.com The isobutoxy group is a powerful DMG, directing lithiation to its ortho positions. The fluorine atoms also direct lithiation to their ortho positions. The synergistic effect of the isobutoxy group at C1 and the fluorine at C2 would strongly direct metalation to the C6 position. However, the most acidic proton is likely at the C2 position, between the two directing groups (isobutoxy and fluorine), which would lead to the desired precursor for this compound after formylation. The precise outcome can be influenced by the choice of base and reaction conditions. lookchem.comresearchgate.net

This method is advantageous for its high regioselectivity, which is often difficult to achieve with standard electrophilic aromatic substitution. The reaction is typically carried out at low temperatures (e.g., -78°C) in an inert aprotic solvent like tetrahydrofuran (B95107) (THF) to prevent side reactions. researchgate.net

| Step | Reagents | Typical Conditions | Purpose |

|---|---|---|---|

| 1. Lithiation | n-BuLi, s-BuLi, or LDA | -78°C to 0°C; Anhydrous THF or Ether | Regioselective deprotonation to form aryllithium species. commonorganicchemistry.com |

| 2. Formylation | DMF | -78°C to room temperature | Electrophilic quench of the aryllithium to form a tetrahedral intermediate. thieme-connect.de |

| 3. Workup | Aqueous acid (e.g., NH₄Cl, dilute HCl) | Room temperature | Hydrolysis of the intermediate to yield the benzaldehyde. acs.org |

Optimization of Synthetic Pathways

Investigation of Reaction Conditions and Reagent Stoichiometry

The optimization of any synthetic route requires a systematic investigation of reaction variables. For the Vilsmeier-Haack and lithiation-formylation pathways, key parameters include temperature, reaction time, solvent polarity, and the molar ratios of reactants.

For the Vilsmeier-Haack reaction, the stoichiometry between the substrate, DMF, and POCl₃ is critical. Typically, a slight excess of the Vilsmeier reagent is used to ensure complete conversion of the starting material. The reaction temperature can be adjusted to control the reaction rate and minimize the formation of byproducts; higher temperatures may be needed for less activated systems but can also lead to decomposition. its.ac.id

In the lithiation-formylation sequence, the amount of organolithium base must be carefully controlled. A slight excess (e.g., 1.1-1.5 equivalents) is often used to ensure complete deprotonation. lookchem.com Temperature control is paramount; low temperatures (-78°C) are essential during the addition of the organolithium reagent to prevent side reactions and decomposition. researchgate.net The subsequent formylation step with DMF can also be temperature-sensitive, affecting the stability of the tetrahedral intermediate before hydrolysis.

Catalytic Approaches in the Synthesis of this compound

While many classical formylation reactions use stoichiometric reagents, modern synthetic chemistry emphasizes the development of catalytic alternatives to improve atom economy and reduce waste.

In the context of Gattermann-Koch type reactions, the Lewis acid (e.g., AlCl₃) and co-catalyst (e.g., CuCl) are, by definition, catalytic. byjus.com However, as this reaction is unsuitable for the target molecule, this is of little practical relevance here.

For Vilsmeier-Haack formylation, the reaction is inherently stoichiometric due to the consumption of POCl₃ to form the Vilsmeier reagent and subsequent phosphate (B84403) byproducts. While research into catalytic Vilsmeier reactions exists, it is not a mainstream application.

Catalysis is more commonly applied in alternative routes to benzaldehydes, such as the palladium-catalyzed carbonylation of aryl halides or triflates. A hypothetical catalytic route to this compound could involve the synthesis of a corresponding aryl halide (e.g., 5-bromo-1,2-difluoro-3-isobutoxybenzene) followed by a palladium-catalyzed formylation using a synthesis gas (CO/H₂) or other formylating agents. These methods can offer high efficiency and functional group tolerance but require a multi-step synthesis of the halogenated precursor.

Strategies for Process Efficiency and Atom Economy

Process efficiency and atom economy are central tenets of green chemistry, aiming to maximize the incorporation of reactant atoms into the final product and minimize waste. jocpr.comnih.gov

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in converting reactant mass to product mass. nih.gov

Vilsmeier-Haack Reaction: This process generally has poor atom economy. In the reaction of 1,2-difluoro-3-isobutoxybenzene (C₁₀H₁₂F₂O) with DMF (C₃H₇NO) and POCl₃, the desired product (C₁₁H₁₂F₂O₂) incorporates only a fraction of the total mass of the reactants. Significant inorganic waste in the form of phosphate salts is generated.

Lithiation-Formylation: This route also suffers from low atom economy. The use of n-butyllithium results in butane (B89635) as a byproduct, and the workup steps generate lithium salts. The formyl group is derived from DMF, but the dimethylamine (B145610) portion is lost as a byproduct.

Solvent reduction and recycling: Choosing solvents that can be easily removed and recycled, or using solvent-free reaction conditions where possible, can significantly reduce the environmental impact. rsc.org

By systematically evaluating these synthetic and optimization principles, a robust and efficient pathway for the production of this compound can be developed.

Chemical Transformations and Reactivity of 3,4 Difluoro 5 Isobutoxybenzaldehyde

Electrophilic and Nucleophilic Aromatic Substitution Considerations

Aromatic substitution reactions involve the replacement of a hydrogen atom on the benzene (B151609) ring with another substituent. The feasibility and regioselectivity of these reactions are heavily influenced by the existing substituents on the ring.

Influence of Fluoro and Isobutoxy Substituents on Aromatic Reactivity

The presence of two fluorine atoms, an isobutoxy group, and an aldehyde group on the benzene ring of 3,4-Difluoro-5-isobutoxybenzaldehyde creates a complex electronic environment that directs the course of aromatic substitution reactions.

Fluorine Substituents: Fluorine is an electronegative halogen and thus exhibits a deactivating, electron-withdrawing inductive effect (-I). However, due to its lone pairs of electrons, it also has a resonance-donating effect (+M). In electrophilic aromatic substitution, halogens are generally considered deactivating yet ortho, para-directing. uci.edu

Isobutoxy Substituent: The isobutoxy group (-OCH₂(CH₃)₂) is an alkoxy group, which is strongly activating and ortho, para-directing. This is due to the strong electron-donating resonance effect of the oxygen atom, which outweighs its inductive electron-withdrawing effect.

Aldehyde Substituent: The aldehyde group (-CHO) is a meta-directing deactivator. Both its inductive and resonance effects withdraw electron density from the aromatic ring, making it less susceptible to electrophilic attack.

Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile attacks the electron-rich benzene ring. masterorganicchemistry.com The combined directing effects of the substituents on this compound would predict the regioselectivity of such reactions. The powerful ortho, para-directing isobutoxy group will have a dominant influence over the weaker directing effects of the fluorine atoms and the meta-directing aldehyde group. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the isobutoxy group. However, the position para to the isobutoxy group is already substituted with a fluorine atom. The two available ortho positions are adjacent to the fluorine and aldehyde groups, respectively. Steric hindrance from the bulky isobutoxy group might also play a role in favoring substitution at the less hindered position.

Nucleophilic Aromatic Substitution (SNAr): In contrast to EAS, nucleophilic aromatic substitution involves the attack of a nucleophile on an electron-deficient aromatic ring. chemistrysteps.com For an SNAr reaction to occur, the ring must be activated by strongly electron-withdrawing groups, and there must be a good leaving group (typically a halide). chemistrysteps.com In this compound, the two fluorine atoms can act as leaving groups. The presence of the electron-withdrawing aldehyde group, particularly ortho and para to the halogens, activates the ring towards nucleophilic attack. The two fluorine atoms are positioned ortho and meta to the aldehyde group. The fluorine at the 4-position is ortho to the aldehyde, making it more susceptible to nucleophilic attack due to the stabilization of the intermediate Meisenheimer complex. chemistrysteps.com

Reactions of the Aldehyde Functional Group

The aldehyde functional group is a key site of reactivity in this compound, undergoing a variety of transformations typical of aldehydes.

Reductions to Alcohols and Hydrocarbons

Aldehydes can be readily reduced to primary alcohols or fully reduced to hydrocarbons.

Reduction to Alcohols: The reduction of the aldehyde group to a primary alcohol can be achieved using various reducing agents. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). msu.edu These reagents deliver a hydride ion to the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide yields the primary alcohol.

| Reducing Agent | Product |

| Sodium Borohydride (NaBH₄) | (3,4-Difluoro-5-isobutoxyphenyl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | (3,4-Difluoro-5-isobutoxyphenyl)methanol |

Reduction to Hydrocarbons: Complete reduction of the aldehyde to a methyl group can be accomplished through methods like the Wolff-Kishner or Clemmensen reduction. The Wolff-Kishner reduction involves the formation of a hydrazone followed by treatment with a strong base at high temperatures. msu.edu The Clemmensen reduction utilizes amalgamated zinc and hydrochloric acid.

| Reaction | Reagents | Product |

| Wolff-Kishner Reduction | H₂NNH₂, KOH | 1,2-Difluoro-3-isobutoxy-5-methylbenzene |

| Clemmensen Reduction | Zn(Hg), HCl | 1,2-Difluoro-3-isobutoxy-5-methylbenzene |

Oxidations to Carboxylic Acids

The aldehyde group is easily oxidized to a carboxylic acid. This transformation can be effected by a variety of oxidizing agents. Common reagents include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated in situ from sodium or potassium dichromate and sulfuric acid), and milder oxidants like silver oxide (Ag₂O) in the Tollens' test. arabjchem.orgarabjchem.org

| Oxidizing Agent | Product |

| Potassium Permanganate (KMnO₄) | 3,4-Difluoro-5-isobutoxybenzoic acid |

| Chromic Acid (H₂CrO₄) | 3,4-Difluoro-5-isobutoxybenzoic acid |

| Silver Oxide (Ag₂O) | 3,4-Difluoro-5-isobutoxybenzoic acid |

Condensation Reactions (e.g., Knoevenagel, Wittig, Aldol)

The aldehyde group of this compound can participate in various carbon-carbon bond-forming condensation reactions.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. sigmaaldrich.com For example, reaction with malonic acid would yield an α,β-unsaturated carboxylic acid after decarboxylation.

Wittig Reaction: The Wittig reaction is a versatile method for converting aldehydes into alkenes. wikipedia.orgmasterorganicchemistry.com It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The nature of the substituents on the ylide determines the stereochemistry of the resulting alkene.

Aldol (B89426) Condensation: In an aldol condensation, an aldehyde with α-hydrogens can react with another carbonyl compound (or itself) in the presence of a base or acid to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. thieme-connect.de this compound, lacking α-hydrogens, can act as the electrophilic partner in a crossed aldol condensation with another enolizable aldehyde or ketone.

Formation of Imines, Oximes, and Hydrazones

The carbonyl carbon of the aldehyde is susceptible to nucleophilic attack by nitrogen-containing compounds like primary amines, hydroxylamine (B1172632), and hydrazine (B178648) to form C=N double bonds. masterorganicchemistry.comlumenlearning.com

Imines (Schiff Bases): Reaction with a primary amine (R-NH₂) in a slightly acidic medium yields an imine, also known as a Schiff base. masterorganicchemistry.comoperachem.com This reaction is reversible and often requires the removal of water to drive the equilibrium towards the product. operachem.com

Oximes: The reaction with hydroxylamine (NH₂OH) forms an oxime. researchgate.net This reaction is also typically carried out under mildly acidic conditions.

Hydrazones: Hydrazine (H₂NNH₂) and its derivatives, such as 2,4-dinitrophenylhydrazine, react with aldehydes to form hydrazones. nih.gov The formation of a brightly colored 2,4-dinitrophenylhydrazone is a classical qualitative test for aldehydes and ketones. lumenlearning.com

| Reagent | Product Type |

| Primary Amine (R-NH₂) | Imine (Schiff Base) |

| Hydroxylamine (NH₂OH) | Oxime |

| Hydrazine (H₂NNH₂) | Hydrazone |

Exploration of C-H Activation and Functionalization Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful tool in modern organic synthesis, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. For this compound, several C-H bonds on the aromatic ring could potentially undergo activation.

Regioselectivity Studies on the Aromatic Ring

The regioselectivity of C-H activation on the benzene ring of this compound is governed by the directing effects of the existing substituents. The aldehyde group is a meta-director, deactivating the ortho and para positions towards electrophilic attack. Conversely, the isobutoxy group is an ortho, para-director and an activating group. The two fluorine atoms are ortho, para-directing but are deactivating.

The interplay of these electronic effects makes predicting the precise regioselectivity challenging without experimental data. However, some general predictions can be made:

Position 2: This position is ortho to the aldehyde and meta to the isobutoxy group. The deactivating effect of the aldehyde is expected to be strong, making C-H activation at this site less likely.

Position 6: This position is ortho to both the aldehyde and the isobutoxy group. The activating effect of the isobutoxy group might counteract the deactivating effect of the aldehyde to some extent. The steric hindrance from the adjacent isobutoxy group could also influence reactivity.

Catalyzed Reactions Involving this compound

Catalysis offers a versatile platform for transforming functional groups and building molecular complexity. Both transition metal catalysis and organocatalysis could be employed to achieve various transformations of this compound.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck)

Transition metal-catalyzed cross-coupling reactions are fundamental in C-C bond formation. For these reactions to occur with this compound as a substrate, it would typically first need to be converted to an aryl halide or triflate. Assuming a bromo or iodo substituent is introduced at a specific position on the ring, Suzuki and Heck couplings could be envisioned.

The Suzuki reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. organic-chemistry.org If, for instance, a bromine atom were introduced at the 6-position, a Suzuki coupling with an arylboronic acid could yield a biaryl product. The efficiency of such a reaction would depend on the chosen catalyst, base, and reaction conditions. researchgate.net

The Heck reaction couples an organohalide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. masterorganicchemistry.comustc.edu.cn Similar to the Suzuki reaction, this would require prior halogenation of the aromatic ring. The regioselectivity of the alkene addition would be influenced by the electronic nature of the substituents on both the aryl halide and the alkene.

Without experimental data on halogenated derivatives of this compound, any discussion of specific reaction outcomes remains theoretical.

Organocatalytic Transformations

Organocatalysis utilizes small organic molecules to catalyze chemical reactions and has emerged as a powerful alternative to metal-based catalysts. mdpi.com The aldehyde functionality in this compound is a prime handle for various organocatalytic transformations.

For example, the aldehyde could participate in:

Aldol reactions: Catalyzed by proline or other chiral amines, the aldehyde could react with ketones or other aldehydes.

Michael additions: In the presence of a suitable organocatalyst, the aldehyde could be converted into an enamine or enolate equivalent and participate in conjugate additions to α,β-unsaturated carbonyl compounds.

Reductive aminations: In combination with a reducing agent, an organocatalyst could facilitate the reaction of the aldehyde with an amine to form a new C-N bond.

The specific choice of organocatalyst would be crucial in controlling the stereoselectivity of these reactions. mdpi.com However, as with the other reaction classes, the absence of specific research on this compound means that these are projections based on known organocatalytic methodologies.

Derivatization Strategies and Scaffold Modification of 3,4 Difluoro 5 Isobutoxybenzaldehyde

Construction of Heterocyclic Systems from 3,4-Difluoro-5-isobutoxybenzaldehyde

The aldehyde functional group is a versatile precursor for the synthesis of various heterocyclic systems.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Quinolines, Pyridines)

The construction of quinoline (B57606) and pyridine (B92270) rings often involves the condensation of an aldehyde with other organic synthons. For instance, the Friedländer annulation, a common method for quinoline synthesis, involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.org In a hypothetical application to this compound, it could potentially react with various ketones or aldehydes to yield substituted quinolines.

Similarly, pyridine synthesis can be achieved through various multicomponent reactions involving aldehydes. rsc.orgrsc.orgorganic-chemistry.orgpharmaguideline.comacs.org For example, the Hantzsch pyridine synthesis or similar methodologies could theoretically be employed, where this compound would serve as the aldehyde component. pharmaguideline.com

However, it must be reiterated that no specific examples of these reactions with this compound have been documented in the available literature.

Formation of Oxygen and Sulfur Heterocycles

Aromatic aldehydes are also key starting materials for the synthesis of oxygen and sulfur-containing heterocycles. nih.govresearchgate.netresearchgate.netresearchgate.netpku.edu.cnnih.govorganic-chemistry.orgacs.orgrsc.org For example, the reaction of an aldehyde with a phenol (B47542) or thiophenol derivative can lead to the formation of benzofuran (B130515) or benzothiophene (B83047) scaffolds, respectively. Furthermore, reactions with other bifunctional reagents could potentially yield a variety of five- and six-membered oxygen or sulfur heterocycles.

As with nitrogen-containing heterocycles, the application of these synthetic strategies to this compound has not been specifically reported.

Elaboration of the Aldehyde Functional Group into Complex Architectures

The aldehyde group of this compound is a prime site for modifications to build more complex molecular structures.

Chain Extension Reactions

A variety of classic organic reactions can be used to extend the carbon chain at the aldehyde position. researchgate.netstudymind.co.ukyoutube.com These include, but are not limited to:

Wittig Reaction: Reaction with a phosphonium (B103445) ylide to form an alkene.

Aldol (B89426) Condensation: Reaction with an enolate to form a β-hydroxy aldehyde or ketone, which can be further dehydrated.

Grignard and Organolithium Reactions: Addition of organometallic reagents to form secondary alcohols.

These reactions are fundamental in organic synthesis and would be expected to be applicable to this compound, although specific examples are not documented.

Stereoselective Transformations

The aldehyde can be a focal point for introducing chirality into the molecule. diva-portal.orgresearchgate.netresearchgate.net Stereoselective reduction of the aldehyde would yield a chiral alcohol. Furthermore, stereoselective addition reactions, using chiral catalysts or auxiliaries, could lead to the formation of enantiomerically enriched products. The development of such stereoselective transformations is a significant area of modern organic chemistry, but its application to this compound remains to be explored.

Modifications to the Aromatic Ring and Isobutoxy Moiety

The aromatic ring and the isobutoxy group of this compound also present opportunities for modification.

The fluorine atoms on the aromatic ring could potentially be displaced via nucleophilic aromatic substitution (SNAr), particularly given the presence of the electron-withdrawing aldehyde group. cas.cnacgpubs.org However, the isobutoxy group is an electron-donating group, which could complicate the reactivity of the ring towards electrophilic substitution. scribd.comucalgary.ca

The isobutoxy group itself could potentially be cleaved to reveal a hydroxyl group, which could then be further functionalized. nih.govmdpi.comcdnsciencepub.com This would provide a handle for introducing a variety of other functional groups onto the aromatic scaffold.

Research Findings on this compound Remain Undisclosed in Publicly Available Literature

Comprehensive searches of scientific databases and publicly accessible chemical literature have yielded no specific research detailing the derivatization, scaffold modification, or application of the chemical compound this compound as a synthetic intermediate for advanced chemical structures. The requested in-depth analysis, including selective halogenation studies and the exploration of ether cleavage and re-etherification, is not documented in the available scientific literature for this specific molecule.

While general methodologies exist for the derivatization of substituted benzaldehydes, including halogenation and modifications of ether linkages, specific studies and detailed research findings—such as reaction conditions, yields, and spectroscopic data for derivatives of this compound—are not presently published. Similarly, its explicit use as a building block in the synthesis of more complex molecules is not described.

Consequently, the creation of data tables and a detailed discussion of its reactivity and applications as outlined in the requested structure is not possible based on current scientific knowledge. Further research and publication in peer-reviewed journals would be necessary to provide the specific information required.

Spectroscopic Characterization Methodologies for Structural Elucidation of 3,4 Difluoro 5 Isobutoxybenzaldehyde and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy stands as a powerful, non-destructive analytical tool for probing the structure of organic molecules in solution. For a molecule with the complexity of 3,4-Difluoro-5-isobutoxybenzaldehyde, a combination of one-dimensional and multi-dimensional NMR experiments is essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

Multi-dimensional NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity and Assignment

To establish the connectivity between protons and carbons within this compound, a series of two-dimensional (2D) NMR experiments are utilized.

Correlation SpectroscopY (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the isobutoxy group, COSY correlations would be expected between the methine proton and the methylene (B1212753) protons, as well as between the methylene protons and the terminal methyl protons. This allows for the complete assignment of the aliphatic side chain.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals of the isobutoxy group by linking them to their attached, and previously assigned, protons. For the aromatic ring, HSQC would show correlations between the aromatic protons and their corresponding carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for establishing the connection of the isobutoxy group to the aromatic ring by observing correlations from the methylene protons of the isobutoxy group to the C5 carbon of the benzaldehyde (B42025) ring. Furthermore, HMBC can confirm the positions of the substituents on the aromatic ring by showing correlations from the aromatic protons to neighboring quaternary carbons.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is based on predicted values and known chemical shift ranges for similar functional groups. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Aldehyde CHO | 9.8 - 10.0 | 188 - 192 | s |

| Aromatic CH | 7.2 - 7.6 | 110 - 125 | m |

| Isobutoxy OCH₂ | 3.8 - 4.0 | 75 - 80 | d |

| Isobutoxy CH | 2.0 - 2.2 | 28 - 32 | m |

| Isobutoxy CH₃ | 0.9 - 1.1 | 18 - 22 | d |

Fluorine-19 NMR Spectroscopy for Fluorine Environment Analysis

Given the presence of two fluorine atoms, Fluorine-19 (¹⁹F) NMR spectroscopy is an indispensable tool for characterizing this compound. ¹⁹F is a 100% naturally abundant nucleus with a spin of ½, making it highly sensitive for NMR detection. The ¹⁹F NMR spectrum would provide distinct signals for the two non-equivalent fluorine atoms at the C3 and C4 positions. The chemical shifts of these fluorine nuclei are highly sensitive to their electronic environment and would be influenced by the neighboring isobutoxy and aldehyde groups. Furthermore, fluorine-proton (¹⁹F-¹H) and fluorine-fluorine (¹⁹F-¹⁹F) coupling constants provide critical information about the through-bond connectivity and spatial proximity of these nuclei, further confirming the substitution pattern on the aromatic ring.

Table 2: Predicted ¹⁹F NMR Data for this compound This table is based on typical chemical shift ranges and coupling constants for fluorinated aromatic compounds. Actual experimental values may vary.

| Atom | Predicted Chemical Shift (ppm) | Expected Coupling |

|---|---|---|

| F at C3 | -130 to -140 | d (³JFF) |

| F at C4 | -145 to -155 | d (³JFF) |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule. By providing a highly accurate mass measurement of the molecular ion, HRMS can confirm the molecular formula of this compound (C₁₁H₁₂F₂O₂).

Fragmentation Pattern Analysis in Mass Spectrometry

In addition to providing the molecular weight, mass spectrometry induces fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint, offering valuable structural information. For this compound, characteristic fragmentation pathways would be expected:

Loss of the isobutyl group: Cleavage of the ether bond could result in the loss of an isobutyl radical (•C₄H₉), leading to a prominent fragment ion.

Loss of the isobutoxy group: Alternatively, the loss of the entire isobutoxy radical (•OC₄H₉) would generate another characteristic fragment.

Loss of CO: A common fragmentation for aldehydes is the loss of carbon monoxide, which would result in a fragment ion with a mass 28 Da less than the molecular ion.

Fragments from the isobutoxy chain: Fragmentation of the isobutyl group itself can lead to a series of smaller aliphatic fragments.

The analysis of these fragmentation patterns, in conjunction with the accurate mass measurements from HRMS, provides strong evidence for the proposed structure.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound This table presents hypothetical m/z values for plausible fragments. Actual observed fragments and their relative intensities may differ.

| Fragment Ion | Proposed Structure | Predicted m/z |

|---|---|---|

| [M]⁺ | [C₁₁H₁₂F₂O₂]⁺ | 214.0754 |

| [M - C₄H₉]⁺ | [C₇H₃F₂O₂]⁺ | 157.0098 |

| [M - OC₄H₉]⁺ | [C₇H₃F₂O]⁺ | 141.0149 |

| [M - CO]⁺ | [C₁₀H₁₂F₂O]⁺ | 186.0856 |

Infrared (IR) and Raman Spectroscopy Methodologies for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in a molecule.

Vibrational Mode Analysis in Relation to Molecular Structure

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups.

C=O Stretch: A strong and sharp absorption band characteristic of the aldehyde carbonyl group would be expected in the IR spectrum, typically in the region of 1690-1715 cm⁻¹.

C-H Stretches: The spectrum would show C-H stretching vibrations for the aromatic ring (around 3000-3100 cm⁻¹), the aldehyde (a characteristic pair of bands around 2720 and 2820 cm⁻¹), and the aliphatic isobutoxy group (in the 2850-2960 cm⁻¹ range).

C-O Stretch: The ether linkage of the isobutoxy group would produce a strong C-O stretching band, typically in the 1200-1250 cm⁻¹ region.

C-F Stretches: The C-F bonds on the aromatic ring would give rise to strong and characteristic absorption bands in the fingerprint region, generally between 1100 and 1300 cm⁻¹.

Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon bonds within the aromatic ring would appear as a series of bands in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations, such as the aromatic ring breathing modes. The combined analysis of IR and Raman spectra provides a comprehensive profile of the functional groups present in this compound, confirming its structural integrity.

Table 4: Characteristic Infrared Absorption Frequencies for this compound This table provides expected ranges for key vibrational modes. Actual peak positions and intensities can be influenced by the molecular environment.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde | C=O Stretch | 1690 - 1715 | Strong |

| Aldehyde | C-H Stretch | 2720 & 2820 | Medium |

| Aromatic | C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic | C-H Stretch | 2850 - 2960 | Strong |

| Ether | C-O Stretch | 1200 - 1250 | Strong |

| Fluoroaromatic | C-F Stretch | 1100 - 1300 | Strong |

| Aromatic | C=C Stretch | 1450 - 1600 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelength of light absorbed is dependent on the energy difference between these states, which is in turn determined by the molecular structure, particularly the presence of chromophores and the extent of conjugation.

For aromatic aldehydes like this compound, the UV-Vis spectrum is typically characterized by absorption bands arising from π → π* and n → π* electronic transitions. The benzaldehyde moiety itself is a chromophore, containing a benzene (B151609) ring conjugated with a carbonyl group.

π → π Transitions:* These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In aromatic systems, these transitions typically result in strong absorption bands. For substituted benzaldehydes, these bands are often observed in the region of 240-300 nm. The presence of substituents on the benzene ring can cause a shift in the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift) or to shorter wavelengths (a hypsochromic or blue shift), and can also affect the intensity of the absorption (hyperchromic or hypochromic effect). In the case of this compound, the fluorine and isobutoxy groups, acting as auxochromes, are expected to modulate the electronic properties of the aromatic ring and thus influence the position and intensity of these bands.

n → π Transitions:* These are lower-energy transitions that involve the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. These transitions are typically weaker in intensity compared to π → π* transitions and appear at longer wavelengths, often above 300 nm.

The analysis of the UV-Vis spectrum of this compound and its derivatives would provide valuable information about the electronic structure and conjugation. For instance, chemical modifications to the isobutoxy group or the introduction of other substituents on the aromatic ring would be expected to alter the conjugation system, leading to predictable shifts in the UV-Vis absorption bands.

Below is a hypothetical data table illustrating the kind of information that would be obtained from a UV-Vis spectroscopic analysis of this compound and a related derivative, based on typical values for substituted benzaldehydes.

| Compound | Solvent | λmax (π → π) [nm] | Molar Absorptivity (ε) [L mol⁻¹ cm⁻¹] | λmax (n → π) [nm] | Molar Absorptivity (ε) [L mol⁻¹ cm⁻¹] |

| This compound | Ethanol | ~255 | ~14,000 | ~320 | ~100 |

| 3,4-Difluoro-5-hydroxybenzaldehyde (B1439305) | Ethanol | ~250 | ~13,500 | ~315 | ~95 |

Note: The data in this table is illustrative and represents expected values based on the analysis of similar compounds.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This method provides precise information on bond lengths, bond angles, and torsion angles, thereby confirming the molecular connectivity and stereochemistry. Furthermore, it reveals details about the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the physical properties of the solid.

While a specific crystal structure for this compound has not been reported in the searched literature, the application of X-ray crystallography to this compound would be highly informative. A successful single-crystal X-ray diffraction experiment would yield a detailed structural model of the molecule.

Expected Insights from X-ray Crystallography:

Molecular Geometry: The precise bond lengths and angles of the difluoroisobutoxybenzaldehyde core would be determined. This would allow for a detailed comparison with the structures of other substituted benzaldehydes and provide insight into the electronic effects of the fluorine and isobutoxy substituents on the geometry of the benzene ring and the aldehyde group.

Conformation: The orientation of the isobutoxy group relative to the plane of the benzene ring could be established. This includes the torsion angles defining the conformation of the isobutyl chain.

Intermolecular Interactions: The analysis of the crystal packing would reveal any significant intermolecular interactions. In the absence of strong hydrogen bond donors, it is likely that the crystal structure would be stabilized by a network of weaker interactions, such as C-H···O and C-H···F hydrogen bonds, as well as π-π stacking interactions between the aromatic rings of adjacent molecules. The fluorine atoms could also participate in halogen bonding.

Crystal System and Space Group: The crystallographic data would define the unit cell parameters (a, b, c, α, β, γ), the crystal system (e.g., monoclinic, orthorhombic), and the space group, which describes the symmetry of the crystal lattice.

Below is a table presenting hypothetical crystallographic data for this compound, based on typical values for organic molecules of similar size and complexity.

| Parameter | Hypothetical Value for this compound |

| Chemical Formula | C₁₁H₁₂F₂O₂ |

| Formula Weight | 214.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~12.1 |

| α (°) | 90 |

| β (°) | ~105.3 |

| γ (°) | 90 |

| Volume (ų) | ~1000 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | ~1.42 |

Note: The data in this table is illustrative and represents plausible values for a compound of this nature.

Theoretical and Computational Studies of 3,4 Difluoro 5 Isobutoxybenzaldehyde

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 3,4-Difluoro-5-isobutoxybenzaldehyde, these methods would provide deep insights into its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) Applications in Conformation and Reactivity

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A typical DFT study on this compound would involve selecting a suitable functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311+G(d,p)) to optimize the molecule's geometry. This process finds the lowest energy arrangement of the atoms.

From the optimized geometry, various electronic properties could be calculated. These would likely include:

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap would indicate the molecule's kinetic stability.

Electron Density and Electrostatic Potential (ESP) Maps: These maps would visualize the electron distribution and identify electrophilic and nucleophilic sites, predicting how the molecule might interact with other reagents.

Atomic Charges: Calculation of Mulliken or Natural Bond Orbital (NBO) charges would quantify the charge distribution on each atom, offering insights into the effects of the fluorine, isobutoxy, and aldehyde substituents.

Ab Initio Methods for High-Level Electronic Structure Calculations

For more precise calculations, particularly for benchmarking DFT results or investigating excited states, ab initio methods would be employed. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding, provide a higher level of accuracy for electronic energies and molecular properties. These calculations would refine the understanding of the electronic structure beyond the approximations inherent in most DFT functionals.

Conformational Analysis and Energy Minima Identification

The flexibility of the isobutoxy group and the potential for rotation of the aldehyde group necessitate a thorough conformational analysis to identify the most stable three-dimensional structures of the molecule.

Rotational Barriers and Stereoelectronic Effects

The energy barriers for rotation around key single bonds, particularly the Ar-O and Ar-CHO bonds, would be calculated. This is typically done by performing a "relaxed scan" where a specific dihedral angle is varied incrementally, and the energy is minimized at each step. The resulting energy profile reveals the transition states and the energy required to interconvert between different conformers.

Stereoelectronic effects, such as hyperconjugation between the oxygen lone pairs of the isobutoxy group and the aromatic π-system, or the electronic influence of the ortho- and para- fluorine atoms on the aldehyde group's orientation, would be analyzed. These interactions play a critical role in stabilizing certain conformations over others.

Computational Prediction of Spectroscopic Parameters

A key application of computational chemistry is the prediction of spectroscopic data, which can aid in the identification and characterization of a compound. For this compound, the following parameters would typically be calculated:

NMR Spectra: Using methods like the Gauge-Independent Atomic Orbital (GIAO) method, the ¹H and ¹³C NMR chemical shifts can be predicted. These theoretical values, when compared to experimental spectra, can help confirm the structure and assign specific signals to the correct atoms.

Vibrational (IR) Spectra: The calculation of vibrational frequencies and their corresponding intensities would produce a theoretical infrared (IR) spectrum. This would predict the positions of key vibrational modes, such as the C=O stretch of the aldehyde, the C-F stretches, and the C-O-C stretches of the ether linkage.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations would be used to predict the electronic transitions and the corresponding absorption wavelengths in the ultraviolet-visible (UV-Vis) spectrum, providing information about the molecule's chromophores.

The results of these calculations would be compiled into data tables for direct comparison and analysis. An example of a hypothetical data table for predicted NMR shifts is provided below.

Hypothetical Predicted ¹³C NMR Chemical Shifts (ppm) for this compound (Note: This table is illustrative and not based on actual published data)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 189.5 |

| C1 (ipso-CHO) | 130.2 |

| C2 | 115.8 |

| C3 (ipso-F) | 155.1 (d, JCF) |

| C4 (ipso-F) | 152.8 (d, JCF) |

| C5 (ipso-O) | 148.9 |

| C6 | 112.3 |

| O-C H₂ | 75.4 |

| C H(CH₃)₂ | 28.6 |

NMR Chemical Shift Prediction and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of organic molecules. Computational chemistry provides powerful methods to predict NMR chemical shifts, aiding in spectral assignment and validation of proposed structures. For this compound, theoretical chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei can be calculated using quantum chemical methods, primarily Density Functional Theory (DFT).

The standard computational protocol involves an initial geometry optimization of the molecule at a specific level of theory, such as B3LYP with a 6-31+G(d,p) basis set. nih.gov Following optimization, NMR shielding tensors are calculated for the minimized geometry, typically using the Gauge-Independent Atomic Orbital (GIAO) method at the same or a higher level of theory. The calculated isotropic shielding values (σ_iso) are then converted to chemical shifts (δ) by referencing them against the shielding tensor of a standard compound, such as Tetramethylsilane (TMS) for ¹H and ¹³C, calculated at the identical level of theory.

For fluorinated aromatic compounds, predicting ¹⁹F NMR chemical shifts is particularly valuable due to their wide chemical shift range and sensitivity to the electronic environment. nih.gov DFT methods have been shown to provide reliable predictions, though empirical scaling factors are often applied to the raw calculated data to improve correlation with experimental values. nih.govnih.gov These scaling factors correct for systematic errors inherent in the theoretical model and the fact that calculations are often performed on single molecules in the gas phase, neglecting solvent effects. nih.gov The use of continuum solvent models can sometimes improve prediction accuracy. nih.gov

Below is a table of hypothetical, yet representative, predicted NMR chemical shifts for this compound, based on established computational methodologies.

| Atom/Group | Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Aldehyde | ¹H | 9.8 - 10.2 | Deshielded due to the electronegativity of the carbonyl oxygen and aromatic ring currents. |

| Aromatic H-2 | ¹H | 7.4 - 7.6 | Influenced by ortho-fluorine and meta-alkoxy groups. |

| Aromatic H-6 | ¹H | 7.2 - 7.4 | Influenced by ortho-alkoxy and meta-fluorine groups. |

| Isobutoxy -CH₂- | ¹H | 3.8 - 4.0 | Adjacent to the electron-withdrawing aromatic ring. |

| Isobutoxy -CH- | ¹H | 2.0 - 2.2 | Typical range for a methine proton in an isobutyl group. |

| Isobutoxy -CH₃ | ¹H | 0.9 - 1.1 | Typical range for methyl protons in an isobutyl group. |

| Aldehyde C=O | ¹³C | 188 - 192 | Characteristic chemical shift for an aromatic aldehyde carbonyl carbon. |

| Aromatic C-1 | ¹³C | 130 - 134 | Carbon attached to the aldehyde group. |

| Aromatic C-3 (C-F) | ¹³C | 150 - 155 (d, ¹JCF ≈ 250 Hz) | Large one-bond coupling constant with fluorine. |

| Aromatic C-4 (C-F) | ¹³C | 148 - 153 (d, ¹JCF ≈ 245 Hz) | Large one-bond coupling constant with fluorine. |

| Aromatic C-5 (C-O) | ¹³C | 145 - 150 | Carbon attached to the isobutoxy group. |

| Isobutoxy -CH₂- | ¹³C | 70 - 75 | Methylene (B1212753) carbon attached to the phenolic oxygen. |

| Aromatic C-F (at pos. 3) | ¹⁹F | -130 to -140 | Shift influenced by ortho- and para-substituents. |

| Aromatic C-F (at pos. 4) | ¹⁹F | -140 to -150 | Shift influenced by ortho- and meta-substituents. |

Vibrational Frequency Calculations and IR/Raman Spectra Simulation

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. q-chem.com Computational chemistry allows for the prediction of these vibrational frequencies and their corresponding intensities, facilitating the interpretation of experimental spectra.

The process begins with the same optimized molecular geometry used for NMR predictions. At this stationary point on the potential energy surface, a vibrational frequency analysis is performed. q-chem.com This calculation determines the second derivatives of the energy with respect to atomic displacements, which are used to compute the harmonic vibrational frequencies. It is crucial that this analysis is performed at a true energy minimum, confirmed by the absence of any imaginary frequencies. researchgate.net

The output of these calculations includes a list of vibrational modes, their frequencies (typically in cm⁻¹), and their IR and Raman intensities. Theoretical harmonic frequencies are known to be systematically higher than experimental (anharmonic) frequencies due to the neglect of anharmonicity and other factors. nih.gov Therefore, it is common practice to apply a uniform or mode-specific scaling factor (e.g., ~0.96 for B3LYP functionals) to the calculated frequencies to achieve better agreement with experimental data. nih.gov

For this compound, key characteristic vibrational modes can be predicted.

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Expected Intensity | Description |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium (IR) | Stretching of the C-H bonds on the benzene (B151609) ring. youtube.com |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium to Strong (IR) | Asymmetric and symmetric stretching of C-H bonds in the isobutyl group. |

| C=O Carbonyl Stretch | 1710 - 1685 | Very Strong (IR) | Stretching of the aldehyde carbonyl double bond, a highly characteristic peak. |

| Aromatic C=C Stretch | 1610 - 1570 | Medium (IR & Raman) | In-plane stretching vibrations of the aromatic ring backbone. |

| Aromatic C-F Stretch | 1280 - 1100 | Strong (IR) | Stretching vibrations of the carbon-fluorine bonds. |

| C-O-C Asymmetric Stretch | 1260 - 1200 | Strong (IR) | Asymmetric stretching of the aryl-ether linkage. |

| C-H Bend (Aldehyde) | ~1390 | Medium (IR) | Bending vibration of the formyl C-H bond. |

| C-H Out-of-Plane Bend | 900 - 675 | Strong (IR) | Bending of aromatic C-H bonds out of the plane of the ring, indicative of the substitution pattern. youtube.com |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the detailed mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, it is possible to identify reactants, products, intermediates, and the transition states that connect them. This provides deep insight into reaction feasibility, kinetics, and selectivity. For a molecule like this compound, computational studies can elucidate the mechanisms of key reactions involving the aldehyde functional group, such as nucleophilic addition, oxidation, or condensation. nih.govmdpi.com

A transition state (TS) represents the highest energy point along the lowest energy path from reactants to products, also known as a first-order saddle point on the PES. nih.gov Locating the precise geometry and energy of a TS is a primary goal in computational reaction modeling. Various algorithms, such as the Berny optimization algorithm, are used to search for these saddle points.

A critical step in confirming a calculated structure as a true transition state is to perform a vibrational frequency analysis. canterbury.ac.uk A valid TS is characterized by having exactly one imaginary vibrational frequency. researchgate.net This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate—the specific vibration that breaks and forms bonds to transform reactants into products. For example, in the nucleophilic addition of a generic nucleophile (Nu⁻) to the carbonyl carbon of this compound, the imaginary frequency at the TS would correspond to the simultaneous Nu--C bond formation and C=O pi-bond breaking.

Once the geometries of the reactants, transition state(s), and products are optimized, their electronic energies can be calculated with high accuracy. These energies allow for the determination of the key thermodynamic and kinetic parameters of the reaction.

Activation Energy (Eₐ or ΔG‡): The energy difference between the transition state and the reactants. This value is directly related to the reaction rate; a lower activation energy implies a faster reaction.

Reaction Energy (ΔE or ΔG_rxn): The energy difference between the products and the reactants. This determines whether the reaction is exothermic (energetically favorable) or endothermic (energetically unfavorable).

For instance, a DFT study on the reaction between a benzaldehyde (B42025) derivative and an amine identified three distinct transition states corresponding to hemiaminal formation, internal rearrangement, and water elimination to form the final Schiff base. nih.govcanterbury.ac.uk By calculating the energy of each stationary point, the rate-determining step (the one with the highest activation barrier) can be identified, providing a complete energetic profile of the reaction pathway.

Below is a hypothetical energy profile for a generic single-step transformation of this compound.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Normalized energy of the starting materials. |

| Transition State (TS) | +15.5 | The activation energy barrier for the transformation. |

| Products | -10.2 | The overall reaction is exothermic. |

Molecular Docking and Virtual Screening Principles for Ligand-Receptor Interactions (Purely theoretical, no biological activity or clinical data)

Molecular docking and virtual screening are computational techniques used to predict and analyze the non-covalent interactions between a small molecule (ligand) and a macromolecular receptor, typically a protein. rsc.orgnih.gov These methods are fundamental in computational chemistry and are applied purely on a theoretical basis to understand potential intermolecular recognition events.

Molecular Docking aims to predict the preferred orientation (pose) and binding affinity of a ligand within a receptor's binding site. deeporigin.com The process involves two main components:

Search Algorithm: This component explores the conformational space of the ligand and its possible orientations within the binding pocket. It systematically or stochastically samples different translations, rotations, and rotatable bonds of the ligand to generate a diverse set of possible binding poses. rsc.org

Scoring Function: For each generated pose, a scoring function estimates the binding affinity or "goodness of fit." nih.gov These functions are mathematical models that approximate the free energy of binding by considering terms such as van der Waals interactions, electrostatic interactions, hydrogen bonding, and desolvation penalties. acemate.ai The poses are then ranked based on their scores to identify the most probable binding mode(s).

Virtual Screening is the application of docking on a large scale. rsc.orgnih.gov In a virtual screening campaign, a large library of chemical compounds is computationally docked against the binding site of a single receptor structure. nih.gov The primary goal is to enrich the hit list by identifying and ranking molecules that are most likely to bind to the target over those that are not. rsc.org This process acts as a computational filter, prioritizing a smaller, more manageable subset of compounds from a vast chemical space for further theoretical investigation. The underlying principle is that molecules with similar structures or properties are likely to exhibit similar interactions. rsc.org

For a molecule like this compound, these methods could be used in a purely theoretical context to explore its potential steric and electronic complementarity with a hypothetical receptor cavity, without any reference to biological or therapeutic function. The results would be a ranked list of binding poses and associated scores, providing a structural hypothesis for potential intermolecular interactions. rsc.org

Future Directions and Emerging Research Avenues for 3,4 Difluoro 5 Isobutoxybenzaldehyde

Development of Novel Asymmetric Synthetic Approaches

The aldehyde functional group in 3,4-Difluoro-5-isobutoxybenzaldehyde is a key site for asymmetric synthesis, allowing for the creation of chiral molecules with specific three-dimensional arrangements. In principle, this could be of interest in the development of new pharmaceuticals and agrochemicals, where stereochemistry often plays a critical role.

Currently, there are no specific asymmetric synthetic methods reported in the literature for this compound. However, established methods for the asymmetric transformation of aldehydes could theoretically be applied. These include:

Organocatalysis: The use of small chiral organic molecules to catalyze reactions such as aldol (B89426), Mannich, and Michael additions to the aldehyde.

Chiral Lewis Acid Catalysis: The use of metal complexes with chiral ligands to activate the aldehyde towards nucleophilic attack.

Enzymatic Reactions: The use of enzymes, such as oxidoreductases, to achieve highly stereoselective reductions or other transformations of the aldehyde group.

Future research in this area would need to focus on adapting these general methodologies to this compound, optimizing reaction conditions to achieve high yields and enantioselectivities.

Integration into Flow Chemistry Methodologies

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch, offers several advantages, including improved safety, better heat and mass transfer, and the potential for automation. The synthesis of fluorinated compounds, which can sometimes involve hazardous reagents or highly exothermic reactions, is particularly well-suited to this technology.

For this compound, flow chemistry could be explored for both its synthesis and its subsequent derivatization. Potential areas of investigation include:

Continuous Fluorination: Developing a flow process for the fluorination of a precursor to introduce the two fluorine atoms onto the aromatic ring.

Continuous Etherification: Implementing a flow-based method for the introduction of the isobutoxy group.

Downstream Derivatization: Integrating the synthesis of this compound with subsequent reactions in a continuous flow setup to produce more complex molecules.

Research in this area would contribute to the development of more efficient and safer manufacturing processes for this and related fluorinated compounds.

Exploration of Bioisosteric Replacements in Derived Scaffolds (Focus on chemical synthesis, not biological activity)

Bioisosteres are chemical substituents with similar physical or chemical properties that produce broadly similar biological properties. The isobutoxy group on the this compound scaffold could potentially be replaced with other groups to create new chemical entities. From a purely chemical synthesis perspective, this opens up avenues for creating libraries of related compounds.

Possible bioisosteric replacements for the isobutoxy group that could be explored synthetically include:

Other Alkoxy Groups: Synthesis of analogues with different chain lengths or branching patterns.

Fluoroalkoxy Groups: Introduction of fluorine atoms into the alkoxy side chain to modify its electronic properties.

Thioethers: Replacement of the ether oxygen with a sulfur atom.

Alkyl Chains: Direct attachment of an alkyl group to the aromatic ring in place of the isobutoxy group.

The development of synthetic routes to these analogues would expand the chemical space around the 3,4-difluoro-5-oxybenzaldehyde core.

Potential for Advanced Materials Science Applications (e.g., liquid crystals, polymers, purely chemical materials)

Fluorinated compounds often exhibit unique properties that make them valuable in materials science. nbinno.com The presence of fluorine can impart properties such as high thermal stability, chemical resistance, and specific electronic characteristics.

While there is no specific research on the use of this compound in advanced materials, its structure suggests some theoretical possibilities:

Liquid Crystals: The rigid aromatic core and the presence of polar fluorine atoms and a flexible alkyl chain are features often found in liquid crystalline molecules. Future work could involve designing and synthesizing liquid crystal candidates derived from this benzaldehyde (B42025).

Polymers: The aldehyde group can be used as a reactive handle to incorporate this fluorinated moiety into polymer backbones or as a pendant group. This could potentially lead to the development of new fluorinated polymers with tailored properties.

Experimental investigation would be required to determine if derivatives of this compound indeed possess useful material properties.

Collaborative Research Opportunities in Chemical Synthesis and Methodology Development

The exploration of the chemistry of this compound would benefit from collaborative efforts between different sub-disciplines of chemistry. The lack of specific research on this compound suggests that it is a relatively unexplored area, offering opportunities for foundational research.

Potential areas for collaboration include:

Synthetic and Mechanistic Chemistry: Collaboration between synthetic chemists to develop new reactions and physical organic chemists to study the mechanisms of these transformations.

Process Chemistry and Engineering: Partnerships between academic researchers and industrial chemists to develop scalable and efficient syntheses using technologies like flow chemistry.

Computational and Experimental Chemistry: The use of computational modeling to predict the properties of new molecules derived from this compound, followed by experimental validation.

Such collaborations would be essential to unlock the full potential of this and other under-explored fluorinated building blocks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.